[Ala6]-LHRH
描述
Contextualization within Gonadotropin-Releasing Hormone (GnRH) Analog Research
Gonadotropin-Releasing Hormone (GnRH) is a key hypothalamic peptide that regulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland, playing a critical role in reproductive physiology. frontiersin.org Native GnRH has a very short half-life in plasma, typically only a few minutes, due to rapid enzymatic degradation, primarily at the 5-6 and 9-10 peptide bonds. scirp.orgresearchgate.net This limited stability necessitates the development of synthetic analogs with increased potency and duration of action for both research and potential therapeutic applications.
Research into GnRH analogs has focused on modifying the native decapeptide sequence (pyroEHWSYGLRPG-NH2) to improve receptor binding affinity, enhance resistance to enzymatic degradation, and modulate biological activity (creating agonists or antagonists). scirp.orgresearchgate.netoup.comresearchgate.net Agonists bind to the GnRH receptor and initially stimulate gonadotropin release, while chronic administration leads to desensitization and downregulation of the receptors, ultimately suppressing gonadotropin and sex steroid levels. frontiersin.orgresearchgate.net Antagonists, on the other hand, competitively block the GnRH receptor, causing immediate inhibition of gonadotropin secretion. frontiersin.orgtaylorandfrancis.com
LHRH, Ala(6)- falls into the category of GnRH agonists. The substitution of glycine (B1666218) at position 6 with a D-amino acid, such as D-alanine, is a common modification known to increase the stability of the peptide by rendering the 5-6 bond resistant to enzymatic cleavage. nih.gov This modification, often combined with alterations at other positions (like the C-terminus), results in analogs with significantly enhanced potency and a longer duration of action compared to native GnRH. cymitquimica.comresearchgate.net
Historical Perspectives on Synthetic Peptide Analog Development for Research
The field of peptide chemistry and the development of synthetic peptide analogs for research have a rich history. The ability to synthesize peptides selectively became possible in the early 20th century. nih.gov A major breakthrough occurred with the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the early 1960s, which revolutionized the speed and efficiency of peptide production and earned him the Nobel Prize in Chemistry in 1984. rsc.orgunivie.ac.atnih.gov This technological advancement significantly accelerated research into peptide hormones and their analogs. researchgate.netrsc.org
Following the elucidation of the primary structure of GnRH in the early 1970s, intense research efforts were directed towards synthesizing and modifying the peptide to understand structure-function relationships and develop analogs with improved properties. researchgate.netoup.comresearchgate.net Thousands of GnRH analogs have been synthesized since then. oup.comresearchgate.net Early modifications often involved substitutions at positions 2, 3, and 6. researchgate.net The introduction of D-amino acids, particularly at position 6, was found to be a crucial strategy for increasing peptide potency and resistance to degradation. researchgate.netnih.govacs.org
The development of potent GnRH agonists, including those with D-amino acid substitutions at position 6 like LHRH, Ala(6)-, provided researchers with valuable tools to study the hypothalamic-pituitary-gonadal axis and explore the effects of chronic GnRH receptor activation. These analogs enabled studies on the paradoxical anti-fertility effects observed with continuous agonist administration, which became a basis for their use in various research models. researchgate.net
Research findings involving LHRH, Ala(6)- and similar agonists have contributed significantly to understanding the regulation of gonadotropin release and the downstream effects on sex steroid production. Studies have utilized these analogs in various animal models to investigate reproductive processes, hormone-dependent conditions, and the mechanisms of GnRH receptor regulation. For instance, research has explored the effects of GnRH agonist pulse frequency on LH and FSH release in animal models nih.gov and the impact of LHRH agonists on tumor growth in hormone-dependent cancer models. tandfonline.com The development of these synthetic analogs has been instrumental in advancing our knowledge of the GnRH system in academic research.
Data Table: Key Modifications and Properties of Selected GnRH Analogs (Illustrative)
| Analog Name | Modification at Position 6 | Modification at C-terminus | Effect on Stability (vs native GnRH) | Biological Activity (vs native GnRH) |
| Native GnRH | Glycine (Gly) | Gly-NH2 | Low | 1x |
| LHRH, Ala(6)- | D-Alanine (D-Ala) | Gly-NH2 | Increased | Increased (Agonist) |
| [D-Ala6, des-Gly-NH2(10)]LHRH ethylamide | D-Alanine (D-Ala) | Ethylamide | Increased | Increased (Superagonist) |
| (D-Ala(6)-Pro(9)NET)-LHRH | D-Alanine (D-Ala) | Pro-NET | Increased | Superactive (Agonist) nih.gov |
属性
CAS 编号 |
51278-35-4 |
|---|---|
分子式 |
C56H77N17O13 |
分子量 |
1196.3 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H77N17O13/c1-29(2)20-39(50(81)67-38(10-6-18-61-56(58)59)55(86)73-19-7-11-44(73)54(85)63-26-45(57)76)68-47(78)30(3)65-49(80)40(21-31-12-14-34(75)15-13-31)69-53(84)43(27-74)72-51(82)41(22-32-24-62-36-9-5-4-8-35(32)36)70-52(83)42(23-33-25-60-28-64-33)71-48(79)37-16-17-46(77)66-37/h4-5,8-9,12-15,24-25,28-30,37-44,62,74-75H,6-7,10-11,16-23,26-27H2,1-3H3,(H2,57,76)(H,60,64)(H,63,85)(H,65,80)(H,66,77)(H,67,81)(H,68,78)(H,69,84)(H,70,83)(H,71,79)(H,72,82)(H4,58,59,61)/t30-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChI 键 |
SESQMDHICVIJCF-AVNYGLLKSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6 |
规范 SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 |
外观 |
Solid powder |
其他CAS编号 |
51278-35-4 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
序列 |
XHWSYALRPG |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
6-Ala-LHRH 6-alanine-LHRH Ala(6)-LHRH Ala(6)-LHRH, (D)-isomer D-Ala(6)-LHRH GnRH, Ala(6)- L1868 LHRH, Ala(6)- LHRH, alanine(6)- |
产品来源 |
United States |
Molecular and Structural Determinants in Research Applications
Peptide Structure and Key Modifications Relevant to Research Efficacy
The native GnRH sequence is pGlu-His-Trp-Ser-Tyr-Gly-Leu-Arg-Pro-Gly-NH₂ google.comnih.gov. Leuprolide features key modifications at positions 6 and 10 (the C-terminus) compared to the native decapeptide nih.govdrugbank.comunimi.itmdpi.com. The structure of Leuprolide is typically described as pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt google.com. These alterations confer significant advantages in terms of the analog's pharmacological profile drugs.com.
Role of D-Amino Acid Substitutions (e.g., D-Alanine, D-Glycine) in Enhancing Stability and Biological Activity
A key modification in Leuprolide is the substitution of the naturally occurring L-glycine at position 6 with a D-amino acid, specifically D-leucine nih.govdrugbank.commdpi.com. This substitution with a D-amino acid at position 6 is a common strategy in the design of GnRH analogs to improve their properties mdpi.comscirp.orgnih.gov. Replacing the L-amino acid with its D-enantiomer at this position makes the peptide more resistant to enzymatic degradation by peptidases, which are prevalent in the bloodstream drugbank.commdpi.commdpi.com. This increased resistance to proteolysis leads to a longer circulating half-life compared to the native GnRH, which has a very short half-life of only a few minutes nih.govdrugbank.comnih.gov. The enhanced stability contributes to the analog's sustained biological activity mdpi.com. Studies have shown that D-amino acid substitutions can improve serum stability and potentially increase cancer specificity in the context of antitumor peptides mdpi.com. Substitution of Gly⁶ with D-Ala⁶ has been shown to increase the potency of GnRH analogs significantly compared to native GnRH-I nih.gov.
Significance of C-Terminal Modifications (e.g., Ethylamide) for Receptor Potency and Binding Affinity
Another important modification in Leuprolide is at the C-terminus, where the terminal glycine (B1666218) amide (Gly¹⁰-NH₂) of native GnRH is replaced by an ethylamide group attached to proline at position 9 (Pro⁹-NHEt) google.comnih.gov. This C-terminal modification contributes to increased receptor binding affinity and potency unimi.itmdpi.comoup.com. The addition of the ethylamide group can protect the C-terminal end from enzymatic attack, further enhancing stability mdpi.com. Furthermore, the ethylamide modification can increase the hydrophobicity of the peptide, which may contribute to stronger interactions with the receptor mdpi.com. Studies on GnRH agonists have shown that deleting Gly¹⁰-amide and adding an ethylamide residue to Pro⁹ can increase the affinity for GnRH receptors unimi.itoup.com. The carboxyl-terminal portion (amino acids 6–10) of the GnRH-I peptide is essential for receptor binding mdpi.com.
Conformational Dynamics and Stability Studies in Experimental Models
The biological function of peptide analogs is intimately linked to their three-dimensional structure and how this structure behaves dynamically researchgate.net. Research into the conformational dynamics and stability of LHRH, Ala(6)- provides insights into its interaction with the GnRH receptor and its behavior in various environments nih.govresearchgate.netepa.gov.
Theoretical and Computational Approaches (e.g., Molecular Dynamics Simulations) in Analog Analysis
Theoretical and computational methods, such as molecular dynamics (MD) simulations, are valuable tools for analyzing the conformational behavior and stability of peptide analogs like Leuprolide researchgate.netnih.govresearchgate.netresearchgate.netfrontiersin.org. MD simulations can provide detailed information about the dynamic behavior of molecules at the atomistic level, examining conformational changes and the stability of interactions researchgate.netfrontiersin.org. Studies utilizing MD simulations, often in conjunction with experimental data, have investigated the conformational requirements of GnRH analogs for agonistic activity researchgate.netnih.gov. These simulations can help identify stable conformations in different solvent environments and understand the role of specific residues in maintaining these conformations nih.govresearchgate.net. Computational approaches are increasingly used in drug discovery and development to provide mechanistic information and optimize molecules for bioactivity researchgate.net.
Gonadotropin Releasing Hormone Receptor Interactions and Binding Kinetics
Quantitative Analyses of GnRH Receptor Binding Affinity
Quantitative analysis of the binding affinity of D-Ala6-des-Gly10-GnRH Ethylamide to the GnRH receptor is essential for understanding its pharmacological profile and mechanism of action. Studies have employed various methodologies to determine its binding characteristics, including saturation binding assays and kinetic analyses.
Methodologies for Obtaining Saturation Curves of D-Ala6-des-Gly10-GnRH Ethylamide Binding
Saturation binding studies are a common method to determine the total number of receptor sites (Bmax) and the dissociation constant (Kd), which reflects the receptor binding affinity. These studies typically involve incubating a fixed amount of receptor preparation (such as pituitary tissue homogenates or cell membranes) with increasing concentrations of a radiolabeled ligand, such as 125I-labeled D-Ala6-des-Gly10-GnRH Ethylamide. oup.comcdnsciencepub.comoup.comoup.com Non-specific binding is determined by incubating the receptor preparation with a high concentration of unlabeled ligand along with the radiolabeled ligand and is subtracted from the total binding to obtain specific binding. oup.comtandfonline.com The specific binding data is then typically analyzed using methods like Scatchard analysis to generate saturation curves and calculate binding parameters. oup.comvumc.nl
For instance, studies using 125I-labeled D-Ala6-des-Gly10-GnRH Ethylamide have demonstrated saturable and specific binding to GnRH receptors in anterior pituitary tissue from various species, including hamsters and rabbits. oup.comcdnsciencepub.com In hamster anterior pituitary tissue, Scatchard analysis revealed a single class of high-affinity receptors for the analog. oup.com In the female adult rabbit pituitary, 125I-DAla6EA binding indicated the presence of two binding sites: a high affinity, low capacity site and a lower affinity, high capacity site. cdnsciencepub.com
Equilibrium and Kinetic Binding Parameters in Receptor Studies
Equilibrium binding parameters, such as the equilibrium dissociation constant (Kd) or affinity constant (Ka), provide a measure of the ligand's affinity for the receptor at equilibrium. A lower Kd value indicates higher binding affinity. D-Ala6-des-Gly10-GnRH Ethylamide has been shown to bind to the GnRH receptor with high affinity. For example, in hamster anterior pituitary tissue, the affinity constant (Ka) for D-Ala6,des-Gly10-[125I]iodo-GnRH ethylamide was reported as 3.47 ± 0.14 X 10^9 M^-1. oup.com In rat pituitary membrane preparations, the Ka for [D-Ala6]des-Gly10-GnRH ethylamide was approximately 6.0 x 10^9 M^-1, which was higher than that of native GnRH (3.0 x 10^8 M^-1). scilit.com Studies in rabbit pituitary tissue reported a high-affinity site with a Kd of 0.3–0.4 nM. cdnsciencepub.com In GT1-7 cells, a gonadotrope-derived cell line, the analog bound with a relatively high affinity, with a Kd of about 0.9 nM. tandfonline.com
Kinetic binding parameters, the association rate constant (kon) and the dissociation rate constant (koff), describe the rates at which the ligand binds to and dissociates from the receptor, respectively. These parameters provide insights into the dynamic nature of the ligand-receptor interaction and the receptor residence time. In hamster anterior pituitary tissue, the association rate constant (ki) for D-Ala6,des-Gly10-[125I]iodo-GnRH ethylamide was 6.8 x 10^5 M^-1 sec^-1, and the dissociation rate constant (k_i) was 5.5 X 10^-4 sec^-1. oup.com While specific kinetic data for D-Ala6-des-Gly10-GnRH Ethylamide were found in one source oup.com, broader studies on GnRH peptide agonists have highlighted the importance of kinetic parameters, with residence times varying among different analogs. nih.gov
Here is a table summarizing some reported binding parameters for D-Ala6-des-Gly10-GnRH Ethylamide or closely related analogs:
| Species/Cell Type | Ligand | Parameter | Value | Method | Source |
| Hamster Anterior Pituitary | D-Ala6,des-Gly10-[125I]iodo-GnRH ethylamide | Ka | 3.47 ± 0.14 x 10^9 M^-1 | Scatchard analysis | oup.com |
| Hamster Anterior Pituitary | D-Ala6,des-Gly10-[125I]iodo-GnRH ethylamide | ki | 6.8 x 10^5 M^-1 sec^-1 | Kinetic analysis | oup.com |
| Hamster Anterior Pituitary | D-Ala6,des-Gly10-[125I]iodo-GnRH ethylamide | k_i | 5.5 x 10^-4 sec^-1 | Kinetic analysis | oup.com |
| Bovine Pituitary Membranes | [D-Ala6]des-Gly10-GnRH ethylamide | Ka | ~6.0 x 10^9 M^-1 | Binding assay | scilit.com |
| Rat Pituitary Membranes | [D-Ala6]des-Gly10-GnRH ethylamide | Ka | ~4.0 x 10^9 M^-1 | Binding assay | scilit.com |
| Female Adult Rabbit Pituitary | 125I-DAla6EA | Kd | 0.3–0.4 nM (high affinity) | Binding assay | cdnsciencepub.com |
| GT1-7 cells | des-Gly10-[D-Ala6]GnRH N-ethylamide | Kd | ~0.9 nM | Binding studies | tandfonline.com |
| Rat Hippocampus (CA3) | Des-Gly10-(D-Ala6)-GnRH ethylamide | Kd | 0.28 ± 0.03 nM | Autoradiography | researchgate.netnih.gov |
| Rat Pituitary | Des-Gly10-(D-Ala6)-GnRH ethylamide | Kd | 0.29 ± 0.08 nM | Autoradiography | researchgate.netnih.gov |
Receptor Structure-Function Relationships and Ligand Engagement
The interaction of D-Ala6-des-Gly10-GnRH Ethylamide with the GnRH receptor involves specific structural domains of the receptor and leads to conformational changes that are crucial for signaling.
Mutagenesis Studies of GnRH Receptor Domains (e.g., Arginine Cage) and Ligand Binding
Mutagenesis studies have been instrumental in identifying key amino acid residues and domains within the GnRH receptor that are critical for ligand binding and receptor function. The GnRH receptor, like other rhodopsin-like GPCRs, contains conserved domains important for its structure and transition between active and inactive states. oup.comoup.com
One such domain is the "arginine cage," located at the cytoplasmic side of the third transmembrane domain, defined by a conserved Asp/Glu-Arg-Tyr/X-X-X-Ile/Val sequence. oup.comnih.gov Studies involving insertional mutagenesis in this domain of the GnRH receptor have demonstrated its importance for ligand binding. For instance, introducing a single alanine (B10760859) proximal to the conserved Asp-Arg motif in the mouse GnRHR eliminated detectable agonist binding. oup.comoup.comnih.gov However, inserting additional alanine residues restored high-affinity agonist binding, suggesting that the precise orientation of this segment is critical for stabilizing high-affinity receptor conformations. oup.comoup.comnih.gov While these studies often use GnRH or a general GnRH agonist (like [D-Ala6, Pro9-NHEt]-GnRH, also referred to as GnRH-A), they provide valuable insights into the receptor domains that D-Ala6-des-Gly10-GnRH Ethylamide would interact with. oup.comoup.com
Other mutagenesis studies have focused on different receptor domains. For example, mutations in the conserved DRS motif in the second intracellular loop of the GnRH receptor, which is unique compared to the DRY sequence in most GPCRs, have been shown to affect agonist binding affinity and receptor expression levels. oup.comoup.com Specifically, mutations at Asp138, Arg139, and Ser140 within this motif were investigated for their effects on the binding of des-Gly10-[D-Ala6]GnRH N-ethylamide. oup.com
Investigation of Ligand-Induced Receptor Conformational Changes and Stabilization of High-Affinity States
Ligand binding to GPCRs, including the GnRH receptor, induces conformational changes that lead to receptor activation and coupling with intracellular signaling proteins. frontiersin.orgfrontiersin.org Agonists like D-Ala6-des-Gly10-GnRH Ethylamide are thought to bind to and stabilize active receptor conformations that have high affinity for the agonist and can activate G proteins. frontiersin.orgfrontiersin.org This is often described by models such as "conformational induction," where the ligand induces a change to an active state, or "conformational selection," where the ligand preferentially binds to a pre-existing active state. oup.comnih.gov
Research suggests that different GnRH ligands may selectively stabilize distinct receptor conformations, leading to differential signaling pathways. nih.govnih.gov While specific studies detailing the conformational changes induced solely by D-Ala6-des-Gly10-GnRH Ethylamide are not extensively available in the search results, studies using GnRH agonists in general provide context. For instance, mutations in intracellular segments of transmembrane domains have been shown to allosterically increase the binding affinity for GnRH II but have little effect on GnRH I binding affinity, suggesting that these residues contribute to an intramolecular network that transfers information about ligand binding to control receptor conformational states. nih.govnih.gov The binding of agonists, but not antagonists, to the GnRH receptor has been shown to lead to fluorescence resonance energy transfer between receptors, suggesting agonist-induced receptor self-association or conformational changes that bring receptors into closer proximity. oup.comoup.com
Modulatory Effects on GnRH Receptor Concentration in Cultured Cells (e.g., Estradiol (B170435) Treatment)
Studies investigating the interaction of gonadotropin-releasing hormone (GnRH) analogs with their receptor in cultured cells have provided insights into the regulation of GnRH receptor concentration, particularly under the influence of steroid hormones such as estradiol. Research utilizing the GnRH analog LHRH, Ala(6)- (specifically, D-Ala6-des-Gly10-GnRH ethylamide) has demonstrated that estradiol treatment can significantly modulate the concentration of GnRH receptors in cultured pituitary cells. nih.gov
Short-term exposure (0.5 to 4 hours) of cultured female rat pituitary cells to estradiol (10⁻⁹ M) resulted in a significant decrease in the number of available GnRH receptors. nih.gov This reduction was observed relatively quickly, with a significant decrease (24 ± 1%; P < 0.05) noted after just 0.5 hours of estradiol exposure. nih.gov The decrease in receptor concentration became more pronounced with longer short-term exposure, reaching a 44 ± 3% reduction (P < 0.001) after 4 hours of estradiol treatment. nih.gov
Conversely, prolonged exposure to estradiol demonstrated a different effect on GnRH receptor concentration. After 24 hours of incubation with 10⁻⁹ M estradiol, the concentration of GnRH receptors in cultured rat pituitary cells was significantly increased (by 68 ± 8%; P < 0.01). nih.gov These findings suggest a biphasic effect of estradiol on pituitary GnRH receptor numbers in vitro, with an initial decrease followed by a subsequent increase upon more prolonged exposure. nih.gov
It is noteworthy that these changes in receptor concentration observed with estradiol treatment did not appear to be accompanied by significant alterations in the affinity of the GnRH receptor for the analog. nih.gov Binding studies indicated that the receptor affinity (Ka) remained largely unchanged after both 4 hours and 24 hours of estradiol treatment compared to vehicle-treated cells. nih.gov
The observed short-term decrease in GnRH receptor concentration is temporally correlated with a significant negative effect of estradiol on GnRH-induced luteinizing hormone (LH) release in cultured rat pituitary cells, suggesting that this reduction in available receptors may contribute to the attenuated LH release. nih.gov
While the study on rat pituitary cells provides specific data using a D-Ala6 GnRH analog, other research in different cell types has also explored estradiol's influence on GnRH receptors. For instance, studies in human ovarian surface epithelial and ovarian cancer cells treated with (d-Ala6)-GnRH have indicated that estradiol can down-regulate GnRH and GnRH receptor mRNA levels in these specific cell types. oup.com Furthermore, studies in cultured ovine pituitary cells have shown that prolonged estradiol treatment can increase the number of GnRH receptors and Gnrhr expression, an effect that can be attenuated by progesterone. frontiersin.org These broader findings highlight that the modulatory effects of estradiol on GnRH receptor expression and concentration can vary depending on the cell type and species.
The following table summarizes the quantitative data on the effect of estradiol treatment on GnRH receptor concentration in cultured female rat pituitary cells using D-Ala6-des-Gly10-GnRH ethylamide binding:
| Treatment Duration (hours) | Estradiol Concentration (M) | Change in GnRH-R Concentration (%) | Statistical Significance |
| 0.5 | 10⁻⁹ | -24 ± 1 | P < 0.05 |
| 4 | 10⁻⁹ | -44 ± 3 | P < 0.001 |
| 24 | 10⁻⁹ | +68 ± 8 | P < 0.01 |
Cellular and Molecular Mechanisms of Action in Research Contexts
Signal Transduction Pathways Activated by LHRH, Ala(6)-
The actions of LHRH, Ala(6)-, like those of native GnRH, are primarily mediated through its binding to the high-affinity, G protein-coupled GnRH receptor located on the plasma membrane of target cells. nih.gov This interaction initiates a cascade of intracellular signaling events.
G Protein-Coupled Receptor Signaling Cascades Initiation
The GnRH receptor is a G protein-coupled receptor (GPCR) that couples to various guanosine (B1672433) triphosphate (GTP)-binding proteins (G proteins). nih.gov Upon agonist binding, the activated receptor interacts with heterotrimeric G proteins, leading to the dissociation of the Gα subunit from the Gβγ dimer. frontiersin.org This dissociation is a key step in initiating downstream signaling cascades. The GnRH receptor primarily couples via G proteins of the Gq/11 family, which activates phospholipase C (PLC). frontiersin.org PLC activation subsequently leads to the production of diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3), elevating intracellular calcium levels and activating protein kinase C (PKC). nih.govfrontiersin.org Research indicates that multiple G proteins are involved in the action of LHRH on gonadotropes, and activation of G proteins stimulates inositol phosphate (B84403) production and LH release. nih.gov
Elucidation of the Role of Protein Kinase A (PKA) Pathway in Gene Expression Regulation
Studies have elucidated the involvement of the Protein Kinase A (PKA) pathway in mediating some of the effects of GnRH agonists, including LHRH, Ala(6)-, particularly in the regulation of gene expression. Research in mouse pituitary gonadotroph cell lines has shown that the cAMP/PKA pathway plays an important role in the regulation of gene expression, such as that of Nur77. nih.gov Treatment with agents that stimulate the cAMP/PKA pathway, such as forskolin (B1673556) and 8-Br-cAMP, induced Nur77 expression, while inhibition of PKA significantly reduced GnRH agonist-induced Nur77 expression. nih.gov These findings suggest that PKA acts as a primary pathway in the activation of certain genes by GnRH agonists. nih.gov
Evaluation of Involvement of Other Kinase Pathways (e.g., PKC, Erk1/2, p38, JNK)
Beyond the PKA pathway, other kinase cascades, including Protein Kinase C (PKC), Erk1/2, p38, and JNK, are also implicated in the cellular responses to GnRH agonists. The activation of the GnRH receptor, primarily through Gq/11 coupling, leads to the activation of PKC. nih.govfrontiersin.org
Research has demonstrated that GnRH can strongly stimulate the MAPK pathways, including Erk1/2, p38, and JNK, in gonadotrope cell lines. nih.govoup.com Activation of Erk1/2 and p38 MAPK is often rapid and strong, while JNK activation may exhibit slower kinetics. oup.com Studies using specific inhibitors have helped to delineate the roles of these pathways. For instance, while PKC activation is important in regulating human GnRHR gene expression and contributes to the activation of the p38 MAPK pathway, analysis using inhibitors for PKC, Erk1/2, p38, and JNK has indicated that these pathways may not be involved in the GnRH agonist-induced expression of certain genes like Nur77. nih.govoup.comoup.com However, other research suggests that GnRH integration of c-fos promoter activity may involve regulation by p38 MAPK. oup.com The specific involvement and interplay of these kinase pathways can vary depending on the cellular context and the specific downstream target gene being regulated.
Regulation of Gene Expression Profiles by LHRH, Ala(6)- Treatment
Treatment with LHRH, Ala(6)- and other GnRH agonists has been shown to significantly alter the gene expression profiles of target cells, contributing to their biological effects.
Global Gene Expression Profiling Using Microarray Analysis
Global gene expression profiling, particularly through techniques like microarray analysis, has been instrumental in identifying the broad spectrum of genes regulated by GnRH agonists. nih.govatlasgeneticsoncology.org Microarray analysis allows for the simultaneous assessment of the expression levels of thousands of genes, providing a comprehensive view of the cellular response. atlasgeneticsoncology.org
Studies utilizing microarray analysis in murine gonadotrope tumor cell lines (e.g., LbetaT2) treated with GnRH agonists have revealed significant alterations in gene expression. nih.gov For example, treatment for a short duration (e.g., 1 hour) can result in a substantial number of genes exhibiting altered expression, with both up-regulated and down-regulated genes observed. nih.gov The profile of regulated genes can change over time, with many initial changes returning to baseline and a different set of genes being affected at later time points (e.g., 24 hours). nih.gov These studies have shown that GnRH agonists can affect the expression of a diverse range of genes, including those involved in signal transduction, transcription factors, cell cycle regulation, and apoptosis. nih.gov
Identification and Regulation of Immediate Early Genes (e.g., Nur77)
Immediate early genes (IEGs) are a class of genes characterized by their rapid and transient induction in response to various stimuli, often without the need for de novo protein synthesis. frontiersin.org Research has identified several IEGs that are rapidly regulated by GnRH agonists, with Nur77 (also known as NGFI-B or NR4A1) being a prominent example. nih.govspandidos-publications.comnih.gov
Microarray analysis has identified Nur77 as one of the highly regulated IEGs in response to GnRH agonist treatment in gonadotrope cells, with significant upregulation observed relatively quickly after treatment initiation. nih.govspandidos-publications.com The induction of Nur77 expression by GnRH agonists has been shown to be dose-dependent. nih.gov As discussed earlier, the regulation of Nur77 expression involves specific signaling pathways, with the PKA pathway playing a primary role. nih.gov The rapid induction of IEGs like Nur77 suggests their potential role in mediating the downstream and longer-term effects of LHRH, Ala(6)- by influencing the expression of other target genes. frontiersin.org Nur77, as an orphan nuclear receptor, can act as a transcription factor, regulating the expression of various genes involved in processes such as apoptosis and steroidogenesis. spandidos-publications.comnih.gov
Data from research studies highlight the dynamic nature of gene expression changes induced by LHRH, Ala(6)- treatment. The following table summarizes representative findings on gene regulation:
| Gene Category | Examples of Regulated Genes | Direction of Regulation (Example) | Time Point (Example) | Research Method | Source |
| Immediate Early Genes | Nur77 | Up-regulated | 1 hour | Microarray, RT-PCR | nih.govspandidos-publications.com |
| Transcription Factors | c-fos, c-jun | Up-regulated | Varied | Immunoblot, Reporter Assays | oup.comoup.comoup.com |
| Signal Transduction | (Various) | Varied | Varied | Microarray | nih.gov |
| Cell Cycle/Proliferation | (Various) | Varied | Varied | Microarray | nih.gov |
| Apoptosis | (Various) | Varied | Varied | Microarray | nih.gov |
These detailed research findings underscore the complex molecular mechanisms through which LHRH, Ala(6)- exerts its effects, involving the activation of specific signaling pathways and the subsequent modulation of global gene expression profiles, including the rapid induction of immediate early genes.
Modulation of Genes Involved in Cell Cycle Progression, Cellular Proliferation, and Apoptosis Pathways
Leuprolide, a synthetic analog of gonadotropin-releasing hormone (GnRH), has been observed to modulate gene expression in target tissues, influencing cellular processes including proliferation and apoptosis novoprolabs.com. Research indicates that this peptide can downregulate genes associated with cell proliferation novoprolabs.com. Conversely, it has been shown to upregulate genes involved in cell growth inhibition and apoptosis novoprolabs.com. Specific examples of genes reported to be downregulated include PTGDS, GRP, APLP2, PLTP, and FGFRL1, which are associated with steroid hormone regulation, cell proliferation, inflammation, and intracellular signaling novoprolabs.com. Genes reported to be upregulated include CARD11 and USP18, which are involved in cell growth inhibition and apoptosis novoprolabs.com. Molecular analysis suggests that Leuprolide can alter pathways related to immune response, cytokine signaling, and metabolic regulation novoprolabs.com. The effects on gene expression profiles imply a role for Leuprolide in modulating inflammatory reactions and cellular proliferation at the transcriptional level novoprolabs.com.
Effects on Transcription Factors, Ion Channel Proteins, and Cytoskeletal Elements
Research into the cellular mechanisms of LHRH, Ala(6)- (Leuprolide) has explored its influence on various cellular components. In myenteric neurons, Leuprolide has been suggested to act as an effective neural modulator by regulating voltage-gated calcium channels and the endoplasmic reticulum calcium pump nih.gov. This regulation results in the movement and control of intracellular and extracellular calcium nih.gov. While effects on gene expression are noted, specific details regarding the direct modulation of transcription factors by Leuprolide, beyond the observed changes in gene transcription, are not extensively detailed in the available research. Similarly, detailed findings on the direct effects of Leuprolide on cytoskeletal elements were not prominent in the examined literature. The modulation of ion channel proteins, particularly calcium channels, represents a documented mechanism through which Leuprolide influences cellular activity in certain contexts nih.gov.
Diverse Cellular Responses to LHRH, Ala(6)- in Non-Reproductive Systems
Beyond its primary actions in the reproductive system, LHRH, Ala(6)- (Leuprolide) has demonstrated diverse cellular responses in non-reproductive tissues, particularly within the gastrointestinal tract. These effects suggest a broader physiological or pharmacological relevance for this compound.
Effects on Cell Viability and Cell Cycle Phases (e.g., G1 and S phases) in Gastric Smooth Muscle Cells
Research has explored the impact of GnRH analogs on cell proliferation in the gastrointestinal tract. Studies have shown that GnRH analogs can inhibit cell proliferation in the gastric epithelium and in gastric smooth muscle cells karger.comlu.se. While the inhibition of proliferation suggests an influence on the cell cycle, specific detailed findings on how LHRH, Ala(6)- precisely affects distinct cell cycle phases, such as the G1 or S phases, in gastric smooth muscle cells were not explicitly available in the search results. The reported effect is a general inhibition of proliferation in these cell types karger.comlu.se.
Experimental Models and Methodologies Utilized in Lhrh, Ala 6 Research
In Vitro Cell Culture Models for Mechanistic Investigations
In vitro cell culture models provide a controlled environment to study the direct effects of LHRH, Ala(6)- on specific cell types and to elucidate the underlying molecular mechanisms.
Pituitary Gonadotroph Cell Lines (e.g., LbetaT2 Mouse Pituitary Gonadotroph Tumor Cell Line)
Immortalized pituitary cell lines, particularly gonadotroph-derived lines like the LbetaT2 mouse pituitary gonadotroph tumor cell line, are extensively used as in vitro models for studying gonadotropin gene regulation and GnRH signaling frontiersin.orgmerckmillipore.com. LbetaT2 cells retain some key characteristics of mature gonadotrophs, including the expression of common glycoprotein (B1211001) alpha (Cga), gonadotropin-releasing hormone receptor (Gnrhr), and luteinizing hormone beta (Lhb) subunits frontiersin.org. These cells respond to GnRH stimulation, including stimulation by analogs like LHRH, Ala(6)- (Buserelin), by upregulating Lhb and Gnrhr mRNA levels and secreting LH frontiersin.org.
Studies using LbetaT2 cells have investigated the signaling pathways activated by GnRH agonists. For instance, exposure of LbetaT2 cells to Buserelin has been shown to induce the expression of mPer1, a gene involved in circadian rhythms, via protein kinase C (PKC) and MAP kinase signaling pathways nih.gov. Inhibition of PKC or MAPK kinase has been shown to prevent the mPer1 and LHbeta response to Buserelin in these cells nih.gov.
LbetaT2 cells also serve as a model to study the interaction of GnRH signaling with other regulatory factors. Research has explored the effects of sex steroids on gonadotropin subunit gene expression in LbetaT2 cells, showing that estradiol (B170435) can increase Cga and Lhb promoter activity and mRNA expression, while dihydrotestosterone (B1667394) (DHT) inhibits them researchgate.net. The presence of functional androgen receptors in LbetaT2 cells makes them a suitable model for studying direct androgen action at the pituitary level bioscientifica.com.
LbetaT2 cells have also been used to investigate the effects of other neuropeptides, such as gonadotropin-inhibitory hormone (GnIH), on GnRH-induced gonadotropin subunit gene transcription, revealing that GnIH can inhibit these processes by affecting the AC/cAMP/PKA-dependent ERK pathway researchgate.net.
In Vivo Animal Models for Systemic Effects and Pathway Analysis
In vivo animal models are essential for understanding the systemic effects of LHRH, Ala(6)- and its impact on complex physiological pathways, particularly the reproductive axis and potentially other systems.
Rodent Models for Hypophyseal Gonadotropin Secretion Studies
Rodent models, primarily rats and mice, are widely used to study the effects of LHRH agonists, including LHRH, Ala(6)- (Buserelin), on hypophyseal gonadotropin secretion and downstream reproductive functions tandfonline.compnas.orgscielo.brekb.egcabidigitallibrary.orgnih.gov.
Chronic administration of LHRH, Ala(6)- in rats leads to pituitary desensitization, resulting in decreased secretion of LH and FSH and consequently reduced testosterone (B1683101) production in males tandfonline.comscielo.br. This effect is utilized to create models of hypogonadism, which are valuable for studying conditions like osteoporosis induced by testosterone deficiency tandfonline.com. Studies in male rats have shown that Buserelin administration can lead to a significant reduction in trabecular bone volume, number, and thickness, similar to the effects of orchidectomy tandfonline.com.
In mice, LHRH agonists like Buserelin are used to study the regulation of FSH and LH release. Studies in transgenic mouse models have investigated the differential release patterns of FSH and LH in response to acute GnRH agonist treatment pnas.org. These models have revealed that mutant FSH can be released in response to Buserelin, unlike wild-type FSH, which is primarily released constitutively pnas.org.
Animal models also allow for the investigation of the effects of LHRH agonists on gonadal structure and function. Studies in adult male rats have shown that Buserelin can induce apoptotic cell death and decrease the diameter and epithelial thickness of seminiferous tubules, indicating an inhibitory effect on spermatogenesis scielo.br.
Poultry, such as hens, have also been used to study the effects of LHRH analogs on reproductive parameters like gonadotropin concentrations and egg production ekb.eg. Low and high doses of Buserelin acetate (B1210297) in hens resulted in increased LH and FSH concentrations and improved egg production ekb.eg.
Specialized Models for Investigating Non-Reproductive Physiological Responses (e.g., Gastric Function in Rats)
Beyond the reproductive system, LHRH and its analogs have been implicated in influencing other physiological processes, and specialized animal models are used to investigate these effects.
Studies in rats have explored the effects of LHRH and its analogs on gastric function, including gastric secretion and cell proliferation nih.govkarger.comnih.gov. LHRH and the analog alarelin have been shown to inhibit gastric secretion and gastrin release in rats and dogs karger.com. LHRH antagonists have also been shown to inhibit cell proliferation in the gastric epithelium and smooth muscle cells in rats karger.com.
A rat model of enteric neurodegeneration has been developed using chronic administration of LHRH, Ala(6)- (Buserelin) nih.govkarger.com. This model has demonstrated that Buserelin treatment can lead to the loss of myenteric neurons in the ileum and colon, thinning of muscle layers, and an increase in inflammatory cells in the gastrointestinal tract nih.gov. These findings suggest a potential role of LHRH analogs in influencing enteric nervous system function.
Studies in suckling rats have shown that LHRH can inhibit the increased cell proliferation of the gastric epithelium observed after fasting nih.gov. This suggests a potential inhibitory role of LHRH on gastric epithelial proliferation during the suckling phase.
Data Tables
| Model Type | Specific Model | Key Findings Related to LHRH, Ala(6)- (Buserelin) | Source |
| In Vitro Cell Line | LbetaT2 Mouse Pituitary Gonadotroph Tumor Cell Line | Induces mPer1 expression via PKC and MAPK signaling; used to study sex steroid and GnIH interactions with GnRH signaling; expresses functional androgen receptors. | frontiersin.orgmerckmillipore.comnih.govresearchgate.netbioscientifica.com |
| In Vitro Primary Culture | Cultured Rat Pituitary Cells | Used to study regulation of gonadotropin secretion; LHRH agonists modulate LH release; EGF increases GnRH binding capacity. | bioscientifica.comoup.comoup.com |
| In Vivo Rodent Model (Rat) | Male Rats (Chronic Treatment) | Induces pituitary desensitization, decreasing LH/FSH and testosterone; leads to reduced trabecular bone volume, number, and thickness; induces apoptotic cell death in testes. | tandfonline.comscielo.br |
| In Vivo Rodent Model (Mouse) | Transgenic Mouse Models | Used to study differential FSH/LH release patterns; mutant FSH release in response to Buserelin observed. | pnas.org |
| In Vivo Animal Model (Poultry) | Hens | Increases LH and FSH concentrations; improves egg production. | ekb.eg |
| In Vivo Specialized Model (Rat) | Rats (Gastric Function) | Inhibits gastric secretion and gastrin release; chronic treatment leads to loss of myenteric neurons and inflammatory cell increase in the GI tract. | nih.govkarger.comnih.gov |
Models for Studying Growth Plate Chondrocyte Proliferation and Signaling
Research into the effects of compounds like LHRH, Ala(6)- on growth and development often utilizes models focused on growth plate chondrocytes. The growth plate is a critical area of developing bone responsible for longitudinal growth, and chondrocyte proliferation and differentiation are key processes within it. pfmjournal.org Animal models, such as rats, are commonly used to study growth plate dynamics and the impact of various substances. nih.govresearchgate.net For instance, studies investigating factors affecting growth plate chondrocytes have employed adolescent rat models treated with gonadotropin-releasing hormone analogues (GnRHa), which include compounds structurally related to LHRH, Ala(6)-. nih.gov
In these models, techniques like MTT assays and proliferating cell nuclear antigen (PCNA) assays are used to assess chondrocyte proliferation. nih.gov Western blotting can be employed to analyze the phosphorylation levels of key signaling molecules, such as estrogen receptor alpha (ERalpha), to understand the mechanisms by which compounds influence chondrocyte activity. nih.gov Additionally, histological analysis of growth plates allows for the measurement of zone thickness (proliferative and hypertrophic zones) and assessment of chondrocyte number and morphology. researchgate.netplos.org In vitro studies using isolated growth plate chondrocytes or chondrogenic cell lines, such as ATDC5 cells, also provide valuable insights into cellular responses and signaling pathways. plos.orgfrontiersin.org
Research findings in these models have demonstrated that various factors can influence chondrocyte proliferation and differentiation, involving complex signaling pathways like the MAP kinase signaling system, TGF-β signaling pathway, and Hedgehog signaling pathway. nih.govplos.orgnih.gov For example, studies have shown that while reduced BMP signaling can lead to decreased chondrocyte proliferation and a shortened growth plate, reduced TGFβ signaling can result in increased proliferation and an elongated growth plate, indicating antagonistic effects on chondrocyte behavior in vivo. plos.org
Advanced Analytical and Omics Technologies
Advanced analytical and omics technologies play a crucial role in elucidating the molecular mechanisms underlying the effects of compounds like LHRH, Ala(6)-. These technologies allow for in-depth analysis of receptor dynamics, gene expression, and protein profiles.
Spectroscopic and Imaging Approaches for Receptor Dynamics (e.g., Fluorescence Photobleaching Recovery)
Spectroscopic and imaging techniques are employed to study the dynamics of LHRH receptors, including their localization and mobility on the cell surface. Fluorescence Photobleaching Recovery (FRAP) is a key method utilized for this purpose. nih.govteledynevisionsolutions.comgu.se FRAP involves photobleaching fluorescently labeled molecules, such as fluorescent protein-tagged receptors, in a defined region of interest using a high-intensity laser. teledynevisionsolutions.comgu.se The subsequent recovery of fluorescence in the bleached area is monitored over time, which occurs as unbleached fluorescent molecules move into the region. teledynevisionsolutions.comgu.se The speed and extent of fluorescence recovery provide information about the diffusion rate and mobile fraction of the labeled molecules, respectively. teledynevisionsolutions.comgu.se
Studies using FRAP with an intrinsically fluorescent Gonadotropin-Releasing Hormone Receptor (GnRHR), which is the receptor for LHRH and its analogs like LHRH, Ala(6)-, have revealed differences in receptor membrane dynamics induced by the binding of agonists versus antagonists. nih.gov This technique allows for the direct observation of receptor behavior in living cells. nih.gov Other imaging approaches, such as SPECT/CT imaging with radiolabeled LHRH analogs, are used to visualize receptor expression and distribution in vivo, particularly in the context of targeted drug delivery or imaging of LHRH receptor-positive tissues. researchgate.net
Transcriptomic Methodologies (e.g., Microarray Analysis, Reverse Transcriptase Polymerase Chain Reaction)
Transcriptomic methodologies are essential for studying gene expression changes in response to LHRH, Ala(6)- or related compounds. These techniques provide a global view of which genes are being transcribed into messenger RNA (mRNA) and at what levels. mdpi.com
Microarray analysis allows for the simultaneous assessment of the expression levels of thousands of genes. nih.gove-crt.orgplos.org This high-throughput approach can identify gene expression profiles associated with specific treatments or conditions, such as the effect of GnRH agonists on cell lines. nih.govniph.go.jp By comparing gene expression patterns between treated and untreated cells or tissues, researchers can identify differentially expressed genes that may be involved in the observed biological responses. plos.org
Reverse Transcriptase Polymerase Chain Reaction (RT-PCR), including quantitative real-time RT-PCR (qRT-PCR), is another widely used transcriptomic technique. nih.govnih.govnih.govebsco.comwikipedia.org RT-PCR involves converting RNA into complementary DNA (cDNA) using reverse transcriptase, followed by amplification of specific DNA sequences using PCR. ebsco.comwikipedia.org This method is highly sensitive and can detect low-abundance mRNA. wikipedia.orgbioscientifica.com qRT-PCR allows for the quantification of mRNA levels, providing a more precise measure of gene expression. nih.govwikipedia.orgbioscientifica.com These techniques have been applied to study the expression of LHRH receptor mRNA in various tissues and cell types. nih.govnih.gov
Research using transcriptomic approaches has identified diverse sets of genes affected by GnRH agonists, including those involved in signal transduction, the cell cycle, cell proliferation, and apoptosis. nih.gov For example, microarray analysis followed by RT-PCR validation has been used to confirm the altered expression of specific genes in response to GnRH agonist treatment. nih.govplos.org
Comparative Research with Other Gonadotropin Releasing Hormone Analogs
Comparative Analysis of Agonist Activity and Efficacy Profiles
LHRH, Ala(6)- functions as a potent GnRH agonist. Upon initial administration, it stimulates the pituitary gland, leading to a surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion. This initial stimulatory phase, often referred to as a "flare-up," results in a temporary increase in gonadal sex hormones wikipedia.orgwikipedia.orgwikidata.org. However, with continuous or repeated administration, the sustained presence of LHRH, Ala(6)- leads to desensitization and downregulation of GnRH receptors in the pituitary, ultimately suppressing LH and FSH release and consequently reducing sex hormone levels by approximately 95% in both males and females wikipedia.orgnih.govwikipedia.orgwikipedia.org. This sustained suppression of sex hormones is the basis for its therapeutic effects in various hormone-dependent conditions.
Comparative studies with other GnRH agonists such as Leuprolide, Goserelin, and Triptorelin indicate that these analogs share a similar fundamental mechanism of action involving initial stimulation followed by desensitization and suppression of the HPG axis wikipedia.orgwikidata.orgwikipedia.orgmims.com. While there are variations in their pharmacokinetic profiles and formulations, clinical studies often report comparable efficacy among these agonists in achieving and maintaining suppressed levels of sex hormones wikipedia.orgmims.commims.comwikidata.orgebi.ac.uk. For instance, in the treatment of prostate cancer, no clinically meaningful differences in clinical efficacy were identified among Buserelin, Goserelin, Leuprorelin, and Triptorelin in localized, advanced, or metastatic disease, although the documentation for Goserelin and Leuprorelin is more extensive wikipedia.orgmims.com.
In the context of assisted reproductive technology (ART), comparative studies between GnRH agonist protocols (including those using Buserelin) and GnRH antagonist protocols have shown comparable outcomes in terms of oocyte yield and clinical pregnancy rates in certain patient populations, although differences in parameters like serum estradiol (B170435) levels and the incidence of ovarian hyperstimulation syndrome (OHSS) may exist wikipedia.orgwikidata.orgmims.com.
Future Directions and Emerging Research Avenues
Elucidation of Novel Signaling Networks and Receptor-Independent Actions
While the primary therapeutic effect of leuprolide is mediated through the downregulation of pituitary GnRH receptors, emerging research is investigating novel signaling networks and potential receptor-independent actions, particularly in peripheral tissues and cancer cells. Studies suggest that LHRH receptors are present in various peripheral tumors, including those of the prostate, breast, and ovary. oup.comnih.gov These tumor cell LHRH receptors may be coupled to different signaling pathways compared to those in the pituitary. oup.com For instance, in prostate cancer cells, the LHRH receptor appears to be linked to Gαi proteins, which can inhibit cAMP accumulation and potentially mediate antiproliferative effects. oup.com
Further research aims to fully characterize these peripheral LHRH receptors and the downstream signaling cascades they activate in different cancer types. This includes exploring interactions with growth factor receptors and related oncogene products associated with tyrosine kinase activity, which could lead to the downregulation of cancer cell proliferation. iiarjournals.org There is also interest in understanding how LHRH analogs might influence other cellular processes, such as apoptosis, and whether these effects are mediated through classical receptor binding or alternative mechanisms. iiarjournals.org Investigating the potential for LHRH analogs to activate or interact with pathways like NF-κB is also an area of ongoing study. iiarjournals.org
Advanced Computational Modeling for Rational Analog Design and Optimization
Advanced computational modeling techniques are playing an increasingly important role in the rational design and optimization of leuprolide analogs. These methods allow researchers to predict the interaction of modified peptides with the GnRH receptor and assess their potential pharmacokinetic and pharmacodynamic properties before extensive synthesis and in vitro/in vivo testing. acs.orgresearchgate.net
Development of Innovative In Vitro and In Vivo Research Systems for Precision Studies
The development of innovative in vitro and in vivo research systems is essential for conducting precision studies on leuprolide and its analogs. These systems allow for more controlled and detailed investigations into the compound's mechanisms of action, pharmacokinetic profile, and potential therapeutic effects.
In vitro systems, such as cultured cell lines expressing GnRH receptors (including those derived from tumors), are used to study receptor binding, signal transduction pathways, and direct cellular effects like proliferation and apoptosis. oup.compnas.orgpnas.orgaacrjournals.org Advanced in vitro models, such as superfused pituitary cell systems, can help differentiate between the effects of pulsatile versus continuous exposure to GnRH agonists and antagonists. pnas.orgpnas.org
In vivo studies, often utilizing animal models, are critical for evaluating the systemic effects of leuprolide analogs, their pharmacokinetic profiles, and their efficacy in relevant disease models. uq.edu.aunih.govjst.go.jpresearchgate.net Innovative in vivo systems, such as the use of implantable delivery systems or novel formulations (e.g., electrosprayed microspheres), allow for the study of sustained release and its impact on therapeutic outcomes. nih.govjst.go.jpmdpi.com Furthermore, in vivo models are used to assess the impact of leuprolide on hormone levels, tumor growth, and other physiological parameters. researchgate.netillinois.edutandfonline.com The integration of in vitro and in vivo data through approaches like in vitro-in vivo correlation (IVIVC) is also being explored to improve the predictability of clinical outcomes from preclinical studies. mdpi.com
常见问题
Q. What are the established synthesis and characterization protocols for LHRH, Ala(6)- analogs, and how can researchers optimize yield and purity?
Methodological Answer:
- Synthesis : Solid-phase peptide synthesis (SPPS) is commonly used, with Fmoc/t-Bu chemistry for sequential Ala(6) substitution. Optimization involves adjusting coupling reagents (e.g., HBTU/HOBt) and deprotection times to minimize side reactions .
- Characterization : Use HPLC (≥95% purity threshold) and mass spectrometry (MS) for sequence confirmation. Circular dichroism (CD) can assess secondary structure integrity, critical for receptor binding .
- Yield Improvement : Scale-down pilot reactions with varying resin types (e.g., Wang vs. Rink amide) and temperature controls (e.g., 25°C vs. 4°C) to identify optimal conditions .
Q. How does the Ala(6) substitution in LHRH analogs influence receptor binding affinity and downstream hormonal activity?
Methodological Answer:
- Structure-Activity Relationship (SAR) : Compare binding kinetics (e.g., via radioligand displacement assays) of Ala(6)-modified analogs to native LHRH. Measure EC50 values in pituitary cell cultures to quantify gonadotropin release .
- Key Findings : Ala(6) substitution reduces susceptibility to enzymatic degradation, prolonging half-life but may alter binding to G protein-coupled receptors (GPCRs). Use truncated analogs (e.g., 6-10 residue fragments) to isolate binding domains .
Q. What in vitro assays are recommended for evaluating the biological activity of LHRH, Ala(6)- analogs?
Methodological Answer:
- Cell-Based Assays :
- Luciferase Reporter Systems : Transfect HEK293 cells with LHRH receptors linked to cAMP-responsive elements to quantify signaling activation .
- Calcium Flux Assays : Use fluorometric dyes (e.g., Fluo-4) in pituitary-derived cell lines (e.g., GT1-7) to measure real-time receptor activation .
- Validation : Include positive controls (native LHRH) and negative controls (scrambled peptides) to confirm specificity. Normalize data to cell viability metrics (e.g., MTT assays) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported SAR data for LHRH, Ala(6)- analogs across studies?
Methodological Answer:
- Systematic Review : Conduct meta-analyses of binding affinity (Ki) and efficacy (EC50) data, accounting for variables like assay temperature, cell type, and peptide batch variability .
- Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical cell lines, buffer pH). Use blinded data analysis to minimize bias .
- Advanced Techniques : Apply molecular dynamics simulations to model receptor-ligand interactions and identify structural discrepancies (e.g., helical vs. random coil conformations) .
Q. What experimental design considerations are critical for in vivo studies of LHRH, Ala(6)- analogs in hormone-dependent disease models?
Methodological Answer:
- Model Selection : Use ovariectomized rodents for menopause-related studies or androgen-sensitive prostate cancer xenografts. Ensure genetic homogeneity to reduce variability .
- Dosage Optimization : Perform pharmacokinetic (PK) profiling to determine elimination half-life and adjust dosing intervals. Use subcutaneous implants for sustained release .
- Endpoint Selection : Combine hormonal assays (e.g., serum LH/FSH levels) with histological analysis of target tissues (e.g., prostate gland atrophy) .
Q. How should researchers analyze pharmacokinetic data for LHRH, Ala(6)- analogs to account for non-linear clearance patterns?
Methodological Answer:
- Compartmental Modeling : Fit plasma concentration-time curves to two-compartment models using software like Phoenix WinNonlin. Compare Akaike Information Criterion (AIC) values to validate model choice .
- Non-Compartmental Analysis (NCA) : Calculate AUC0-∞ and mean residence time (MRT) but note limitations in capturing tissue-specific distribution .
- Statistical Adjustments : Apply log transformation to skewed data and use mixed-effects models to account for inter-individual variability .
Q. What strategies ensure reproducibility in studies investigating LHRH, Ala(6)- analogs’ therapeutic potential?
Methodological Answer:
- Protocol Standardization : Publish step-by-step synthesis and assay protocols via platforms like Protocols.io . Include raw HPLC chromatograms and MS spectra in supplementary materials .
- Open Data Practices : Share de-identified PK/PD datasets in repositories like Zenodo. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata .
- Collaborative Validation : Partner with independent labs for cross-validation of key findings, especially in hormone-responsive cancer models .
Q. What emerging applications of LHRH, Ala(6)- analogs are being explored in preclinical research?
Methodological Answer:
- Oncology : Investigate targeted delivery via conjugation to nanoparticles for prostate cancer therapy. Measure tumor volume reduction and off-target toxicity in xenograft models .
- Neuroendocrinology : Explore blood-brain barrier penetration using in situ perfusion models. Quantify analog levels in cerebrospinal fluid (CSF) via LC-MS/MS .
- Comparative Studies : Benchmark against newer analogs (e.g., Cetrorelix) to evaluate relative potency and clinical potential .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
